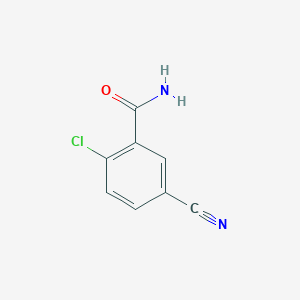

2-Chloro-5-cyanobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-5-cyanobenzamide is an organic compound with the molecular formula C8H5ClN2O It is a derivative of benzamide, characterized by the presence of a chlorine atom at the second position and a cyano group at the fifth position on the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-cyanobenzamide typically involves the chlorination of 5-cyanobenzamide. One common method includes the reaction of 5-cyanobenzamide with thionyl chloride (SOCl2) under reflux conditions. This reaction results in the substitution of a hydrogen atom with a chlorine atom at the second position of the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 2-Chloro-5-cyanobenzamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted benzamides.

Reduction: Formation of 2-chloro-5-aminobenzamide.

Oxidation: Formation of various oxidized derivatives, depending on the reaction conditions.

Aplicaciones Científicas De Investigación

Chemical Properties and Reactions

2-Chloro-5-cyanobenzamide can undergo several chemical reactions:

- Nucleophilic Substitution : The chlorine atom can be substituted by nucleophiles such as amines or thiols.

- Reduction : The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

- Oxidation : Although less common, it can undergo oxidation reactions to yield various derivatives.

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Nucleophilic Substitution | Sodium azide (NaN3) or potassium thiocyanate (KSCN) | Polar aprotic solvents |

| Reduction | Lithium aluminum hydride (LiAlH4) | Anhydrous ether |

| Oxidation | Potassium permanganate (KMnO4) | Acidic or basic conditions |

Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its structural features suggest potential activity against various biological targets, making it valuable in the development of drugs aimed at treating cancer and infections.

- Anticancer Properties : Research indicates that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. Studies have shown that modifications to its structure can enhance its potency, with some derivatives achieving significant inhibition of cell growth.

Material Science

The compound is being explored for its potential use in developing novel materials with specific electronic and optical properties. Its unique molecular structure allows it to be a candidate for applications in organic electronics and photonic devices.

Biological Studies

In biochemical assays, this compound acts as a probe to study enzyme interactions and inhibition mechanisms. Its ability to bind to specific molecular targets makes it useful for investigating metabolic pathways.

Case Studies

- Anticancer Activity Evaluation : A study was conducted to evaluate the cytotoxic effects of this compound derivatives on human cancer cell lines. The findings indicated a correlation between structural modifications and enhanced biological activity, with some compounds demonstrating IC50 values significantly lower than standard chemotherapeutics.

- Material Development Research : Researchers investigated the use of this compound in creating conductive polymers. The results showed that incorporating this compound into polymer matrices improved electrical conductivity, suggesting its utility in electronic applications.

- Enzyme Inhibition Studies : A series of experiments were performed to assess the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated effective inhibition, providing insights into its potential therapeutic applications.

Mecanismo De Acción

The mechanism of action of 2-Chloro-5-cyanobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and cyano groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparación Con Compuestos Similares

2-Chloro-5-nitrobenzamide: Similar structure but with a nitro group instead of a cyano group.

2-Chloro-5-methylbenzamide: Similar structure but with a methyl group instead of a cyano group.

2-Chloro-5-fluorobenzamide: Similar structure but with a fluorine atom instead of a cyano group.

Uniqueness: 2-Chloro-5-cyanobenzamide is unique due to the presence of both chlorine and cyano groups, which confer distinct chemical reactivity and biological activity. The cyano group, in particular, enhances its potential as an intermediate in the synthesis of various bioactive compounds.

Actividad Biológica

2-Chloro-5-cyanobenzamide is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C8H6ClN2O

- Molecular Weight : 180.59 g/mol

- Structure : The compound features a benzamide structure with a chlorine atom at the 2-position and a cyano group at the 5-position, which influences its biological properties.

Target Interaction

This compound primarily acts as a modulator of Peroxisome Proliferator-Activated Receptors (PPARs) . These receptors are crucial in regulating lipid metabolism, glucose homeostasis, and inflammation. The compound's ability to bind effectively to PPARs suggests potential therapeutic roles in metabolic disorders and cancer treatment.

Biochemical Pathways

The interaction of this compound with PPARs leads to modulation of gene expression related to:

- Lipid Metabolism : Influencing the synthesis and breakdown of fatty acids.

- Inflammation : Potentially reducing inflammatory responses in various tissues.

In vitro assays have demonstrated its capacity to affect cellular signaling pathways, impacting processes such as apoptosis in cancer cell lines through caspase activation.

Antifungal Properties

Research indicates that this compound exhibits antifungal activity against strains such as Aspergillus flavus. This effect is attributed to its disruption of the fungal plasma membrane, specifically targeting ergosterol, which is vital for membrane integrity.

Anticancer Activity

Studies have shown that this compound can induce apoptosis in certain cancer cell lines. The mechanism involves the inhibition of key enzymes like adenosine deaminase, leading to an accumulation of adenosine and its derivatives, which can trigger apoptotic pathways.

Data Table: Biological Activities Overview

| Activity Type | Target Organism/Cell Type | Mechanism of Action | Reference |

|---|---|---|---|

| Antifungal | Aspergillus flavus | Disruption of ergosterol in membranes | |

| Anticancer | Various cancer cell lines | Induction of apoptosis via caspase activation | |

| PPAR Modulation | Human cells | Modulation of lipid metabolism and inflammation |

Study 1: Antifungal Efficacy

In a controlled laboratory setting, this compound was tested against multiple strains of Aspergillus flavus. Results indicated a significant reduction in fungal growth at concentrations as low as 10 µg/mL. The study concluded that the compound's mechanism involved direct interaction with ergosterol, compromising membrane integrity.

Study 2: Cancer Cell Apoptosis

A study focused on the effects of this compound on HeLa cervical cancer cells demonstrated that treatment with the compound led to a dose-dependent increase in apoptosis. Flow cytometry analysis revealed that at concentrations above 20 µM, there was a marked increase in caspase-3 activity, confirming the induction of programmed cell death.

Propiedades

IUPAC Name |

2-chloro-5-cyanobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3H,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPRIVUDMYFJZND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.